1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one is a synthetic organic compound that features a unique combination of an azepane ring, a fluorophenoxy group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate halide.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction between the azepane-fluorophenoxy intermediate and a suitable ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield alcohols or amines depending on the reducing agents used.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones, carboxylic acids, or alcohols.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
Material Science: It is studied for its potential use in the synthesis of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in CNS function.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one can be compared with similar compounds such as:
1-(Piperidin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Contains a morpholine ring instead of an azepane ring.
1-(Pyrrolidin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness: The presence of the azepane ring in this compound imparts unique steric and electronic properties, which may influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-12(19-14-8-6-13(16)7-9-14)15(18)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUSDLSCZDFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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